molecular formula C22H26N2O2 B053855 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one CAS No. 57413-33-9

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one

Cat. No. B053855
CAS RN: 57413-33-9
M. Wt: 350.5 g/mol
InChI Key: LIGDKQIXNVXLRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is C14H19NO . The FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .


Chemical Reactions Analysis

The compound was synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Pharmacological Evaluations

Compounds with structures resembling 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one have been synthesized and assessed for their antidepressant and antianxiety activities. For instance, novel derivatives incorporating elements like furan and piperazine have demonstrated significant pharmacological potential, including antidepressant and antianxiety effects, as indicated by behavioral tests such as Porsolt’s behavioral despair test and the plus maze method (J. Kumar et al., 2017).

Synthesis Methodologies

The synthesis of complex piperazine-containing compounds offers insights into chemical methodologies that could be applicable to the synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one. Research on the design, synthesis, and structural characterization of such compounds, including their spectral analysis and crystal structure, provides valuable information on the chemical properties and potential reactivity of these molecules (G. Lv et al., 2019).

Biological Interactions and Anticancer Activity

The exploration of heterocyclic compounds related to 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one in the context of anticancer activity highlights the potential therapeutic applications of such molecules. Research involving the synthesis and evaluation of these compounds against cancer cell lines reveals their promising anticancer properties, supported by molecular docking studies to understand their mode of action at the molecular level (G. Lv et al., 2019).

Antifungal and Antimicrobial Activities

Compounds structurally related to 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one have also been explored for their antifungal and antimicrobial potentials. The design, synthesis, and preliminary evaluation of such compounds against a range of pathogenic fungi and bacteria underscore their broad-spectrum antimicrobial efficacy, which is crucial for the development of new therapeutic agents (Xiaoyun Chai et al., 2011).

properties

IUPAC Name

3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGDKQIXNVXLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293988
Record name 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one

CAS RN

57413-33-9
Record name MLS002695187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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